(prop-2-yn-1-ylsulfanyl)carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: (prop-2-yn-1-ylsulfanyl)carbonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution of alkyl halides with alkali thiocyanates in aqueous media. For instance, the reaction of propargyl bromide with sodium thiocyanate in an aqueous solution can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available alcohols and ammonium thiocyanate as the thiocyanating agent. The reaction is often carried out in ethyl acetate under mild conditions to afford the corresponding thiocyanates in high yields .
Chemical Reactions Analysis
Types of Reactions: (prop-2-yn-1-ylsulfanyl)carbonitrile undergoes various chemical reactions, including nucleophilic substitution, electrophilic substitution, and free radical reactions. These reactions can introduce the thiocyanate group into parent molecules, forming SCN-containing small organic molecules .
Common Reagents and Conditions:
Nucleophilic Substitution: Alkali thiocyanates are commonly used as reagents in nucleophilic substitution reactions.
Electrophilic Substitution: Electrophilic thiocyanation can be achieved using reagents like bromodimethylsulfonium bromide and ammonium thiocyanate.
Free Radical Reactions: Free radical thiocyanation can be catalyzed by transition metals or nonmetals.
Major Products: The major products formed from these reactions include various thiocyanate derivatives, which can exhibit significant biological activities such as antibacterial, antiparasitic, and anticancer properties .
Scientific Research Applications
(prop-2-yn-1-ylsulfanyl)carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
These reactions can modify the chemical and biological properties of the target molecules, leading to the formation of new compounds with enhanced activities . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Phenyl thiocyanate: An isomer of phenyl isothiocyanate, used as a building block for sulfur-containing compounds.
Isopropyl thiocyanate: Prepared by treating isopropyl bromide with sodium thiocyanate, used in organic synthesis.
Allyl thiocyanate: Formed by the reaction of allyl chloride with sodium thiocyanate, used in the synthesis of sulfur-containing compounds.
Uniqueness: (prop-2-yn-1-ylsulfanyl)carbonitrile is unique due to its ability to introduce the thiocyanate group into molecules through various reaction mechanisms. Its versatility in forming different thiocyanate derivatives makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
prop-2-ynyl thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NS/c1-2-3-6-4-5/h1H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFMIGCQSCAJAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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